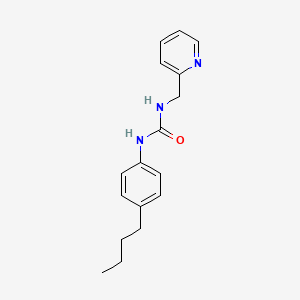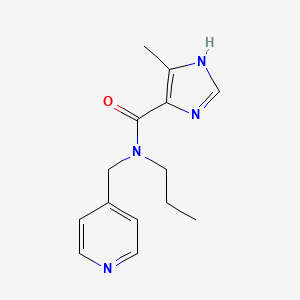
N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as BU-11, is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties. BU-11 has been extensively studied for its potential use in various therapeutic applications, including neurological disorders, cancer, and inflammation.
Wirkmechanismus
The mechanism of action of BU-11 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cell growth and survival. BU-11 has been shown to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BU-11 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BU-11 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BU-11 is its high potency and specificity. It has been shown to have a low toxicity profile and minimal side effects, making it a potential candidate for clinical trials. However, one of the limitations of BU-11 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for BU-11 research. One of the major areas of interest is the development of BU-11 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of BU-11 in combination with other therapeutic agents, particularly in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of BU-11 and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of BU-11 involves the reaction between 4-butylaniline and 2-pyridinecarboxaldehyde in the presence of urea and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of BU-11 is typically around 60-70%, and the purity of the compound is confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BU-11 has been extensively studied for its potential therapeutic applications. One of the major areas of research is neurological disorders, particularly Alzheimer's disease. BU-11 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the development of Alzheimer's disease. In addition, BU-11 has been shown to improve cognitive function in animal models of Alzheimer's disease.
BU-11 has also shown promising results in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BU-11 achieves this by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-3-6-14-8-10-15(11-9-14)20-17(21)19-13-16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBLAZBHLHPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)
![(2R*,3S*,6R*)-3-phenyl-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5363303.png)
![4-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-methoxyphenyl benzoate](/img/structure/B5363314.png)
![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)
![N-[4-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B5363341.png)
![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)
![1-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]cyclopropanecarboxamide](/img/structure/B5363351.png)

![2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide](/img/structure/B5363360.png)
![4-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5363367.png)

![{4-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5363391.png)